N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-4-5-13(2)16(10-12)18-21-22-19(24-18)20-17(23)11-14-6-8-15(25-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFRGTSWTYWOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress or microbial infections are involved.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the aromatic substituents play crucial roles in its binding affinity and specificity. The compound may exert its effects through:
Inhibition of enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Interaction with cellular receptors: Modulating receptor activity to produce a biological response.
Disruption of microbial cell walls: Leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Thiol/Acetamide Backbones
(a) N-(4-Phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
- Structure : Replaces the dimethylphenyl group with pyridin-4-yl and substitutes the acetamide with a thiazole ring.
- Activity : Exhibits acetylcholinesterase inhibition (IC₅₀ = 2.8 µM) due to pyridine’s electron-withdrawing effects enhancing target binding .
- Synthesis : K₂CO₃/acetone reflux yields 72% product, contrasting with the target compound’s synthesis via hydrazine-mediated cyclization .
(b) 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a)
- Structure : Chlorophenyl and methoxycarbonyl substituents increase electrophilicity.
- Activity : Moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) compared to the target compound’s uncharacterized bioactivity .
(c) 2-{[5-(2-Furyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Analogues with Alternative Heterocyclic Cores
(a) N-(2,5-Dimethylphenyl)-2-{[5-(4-Fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Replaces oxadiazole with triazole; fluorophenyl and propenyl groups increase steric bulk.
- Activity : Fluorine’s electronegativity may enhance CNS permeability, though bioactivity data are unreported .
(b) N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Structure : Thiadiazole core with acetyl and fluorophenyl groups.
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Synthesis Efficiency : The target compound’s hydrazine-mediated cyclization () offers moderate yields (~65–75%), comparable to K₂CO₃/acetone methods for pyridinyl analogues (72%) .
- Bioactivity Trends : Pyridinyl and chlorophenyl substituents enhance enzyme inhibition and antibacterial effects, respectively, whereas methylsulfanyl may favor metabolic stability .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H17N3O2S
- Molecular Weight : 345.41 g/mol
- CAS Number : 1208868-82-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-cancer and anti-inflammatory properties.
1. Anti-Cancer Activity
Research has indicated that oxadiazole derivatives exhibit promising anti-cancer properties. The compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed significant inhibition of cell proliferation.
- Case Study : In a study assessing various derivatives, this compound demonstrated an IC50 value of 12.5 µg/mL against HepG2 cells, indicating potent anti-proliferative effects. The structure–activity relationship (SAR) highlighted that the presence of methyl groups on the phenyl ring enhances activity due to increased electron density .
2. Anti-Inflammatory Activity
The compound also showed potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of TNF-alpha and IL-6.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Acetamide Formation : The oxadiazole derivative is then reacted with appropriate amine sources to yield the final product.
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups | Increase anti-cancer potency |
| Sulfur substituents | Enhance anti-inflammatory effects |
The presence of electron-donating groups (EDGs) at specific positions on the aromatic rings was correlated with enhanced biological activities. Conversely, electron-withdrawing groups (EWGs) tended to decrease efficacy .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
